Onalespib

Vue d'ensemble

Description

Onalespib est un inhibiteur puissant et de deuxième génération de la protéine de choc thermique 90 (HSP90). La HSP90 est une chaperonne moléculaire qui joue un rôle crucial dans le repliement, la stabilité et la fonction de nombreuses protéines oncogéniques. This compound a montré une promesse significative dans les études précliniques et cliniques pour son potentiel à traiter divers cancers en inhibant la HSP90 et en perturbant la fonction de ses protéines clientes .

Mécanisme D'action

Target of Action

Onalespib is a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (HSP90) with potential antineoplastic activity . HSP90 is a highly conserved molecular chaperone that regulates the function of several oncogenic client proteins . It plays a crucial role in tumorigenesis and drug resistance in cancer .

Mode of Action

This compound selectively binds to HSP90, thereby inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival . It depletes several survival-promoting client proteins such as EGFR, EGFRvIII, and AKT .

Biochemical Pathways

This compound disrupts the downstream signaling of its target proteins. Specifically, it suppresses downstream signaling via ERK and S6, leading to the inhibition of survival, proliferation, invasion, and migration across various cell lines . This disruption of signaling pathways results in decreased proliferation, migration, angiogenesis, and survival of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in both in vitro and in vivo settings. It has been shown to effectively cross the blood-brain barrier (BBB), which is a significant advantage for treating brain tumors . .

Result of Action

This compound’s action results in the depletion and downregulation of client proteins involved in signaling, migration, and DNA repair mechanisms . This leads to increased apoptosis and causes DNA-double-strands . The overall effect is a reduction in tumor growth and potential improvement in treatment outcomes .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown to work synergistically with other anti-cancer therapies, including chemotherapy, targeted therapy, radiation therapy, and immunotherapy . .

Analyse Biochimique

Biochemical Properties

Onalespib plays a crucial role in biochemical reactions by inhibiting the chaperone function of HSP90. This inhibition leads to the degradation of several client proteins that are essential for tumor growth and survival. This compound interacts with enzymes and proteins such as epidermal growth factor receptor (EGFR), AKT, and other survival-promoting proteins. By binding to the ATP-binding site at the N-terminal domain of HSP90, this compound prevents the proper folding and function of these client proteins, leading to their proteasomal degradation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. In glioma cell lines and patient-derived glioma-initiating cells, this compound-mediated HSP90 inhibition depletes survival-promoting client proteins such as EGFR and AKT, disrupts downstream signaling, and decreases proliferation, migration, angiogenesis, and survival . This compound effectively crosses the blood-brain barrier to inhibit HSP90 in vivo, extending survival in glioma models .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to HSP90, inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins. This compound depletes the expression of proteins such as EGFR and AKT, suppressing downstream signaling via pathways like ERK and S6. This inhibition leads to reduced survival, proliferation, invasion, and migration of cancer cells . This compound also acts as a radiosensitizer by initiating the degradation of oncoproteins and causing DNA double-strand breaks .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits long-acting effects, with prolonged inhibition of HSP90 and its client proteins. Studies have shown that this compound can maintain its inhibitory effects on downstream signaling pathways for extended periods, even in the presence of constitutive ligand-independent signaling . The stability and degradation of this compound over time have been observed, with its effects on cellular function being sustained in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In glioma models, a dose- and time-dependent decrease in cell proliferation was observed, with maximal inhibition seen at higher doses . In combination with radiotherapy, this compound demonstrated synergistic anti-cancer effects, with higher doses leading to increased apoptosis and delayed tumor growth . High doses of this compound may also result in toxic effects, such as diarrhea and fatigue .

Metabolic Pathways

This compound is involved in various metabolic pathways, including nucleotide metabolism, glycolysis, and the tricarboxylic acid cycle. By inhibiting HSP90, this compound affects the stability and function of enzymes and cofactors involved in these pathways. This inhibition leads to altered metabolic flux and changes in metabolite levels, contributing to its anti-cancer effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with HSP90. It exhibits good tissue distribution and a long tumor half-life, leading to prolonged knockdown of HSP90 client proteins . This compound effectively crosses the blood-brain barrier, allowing it to inhibit HSP90 in brain tumors . Its distribution within cells is facilitated by its high affinity for the ATP-binding site of HSP90 .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with HSP90. By binding to HSP90, this compound is directed to specific cellular compartments where HSP90 and its client proteins are localized. This targeting allows this compound to exert its inhibitory effects on the chaperone function of HSP90 and promote the degradation of oncogenic proteins .

Méthodes De Préparation

Onalespib est synthétisé par une série de réactions chimiques impliquant l'acylation de l'isoindole avec un groupe 2,4-dihydroxy-5-isopropylbenzoyle et une substitution en position 5 de la partie isoindole par un groupe (4-méthylpipérazin-1-yl)méthyle . Les méthodes de production industrielle d'this compound impliquent l'optimisation de ces réactions pour atteindre un rendement et une pureté élevés, souvent en utilisant des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification .

Analyse Des Réactions Chimiques

Onalespib subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : this compound sert d'outil précieux pour étudier le rôle de la HSP90 dans le repliement et la stabilité des protéines.

Biologie : Il est utilisé pour étudier les voies biologiques impliquant la HSP90 et ses protéines clientes.

Médecine : This compound a montré une promesse dans le traitement de divers cancers, y compris les gliomes et le cancer de la prostate, en inhibant la HSP90 et en perturbant les voies de signalisation oncogénique

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement à la HSP90, inhibant sa fonction de chaperonne. Cela conduit à la dégradation des protéines de signalisation oncogéniques impliquées dans la prolifération et la survie des cellules tumorales. This compound perturbe les voies de signalisation en aval de ces protéines, inhibant ainsi la croissance et la progression tumorale .

Applications De Recherche Scientifique

Onalespib has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound serves as a valuable tool for studying the role of HSP90 in protein folding and stability.

Biology: It is used to investigate the biological pathways involving HSP90 and its client proteins.

Medicine: This compound has shown promise in treating various cancers, including gliomas and prostate cancer, by inhibiting HSP90 and disrupting oncogenic signaling pathways

Comparaison Avec Des Composés Similaires

Onalespib est comparé à d'autres inhibiteurs de la HSP90 tels que le ganetespib et l'olaparib. Bien que tous ces composés inhibent la HSP90, this compound est unique en raison de ses effets à longue durée d'action et de sa capacité à traverser la barrière hémato-encéphalique, ce qui le rend particulièrement efficace contre les tumeurs cérébrales . Des composés similaires incluent :

Ganetespib : Un autre inhibiteur de la HSP90 avec des mécanismes similaires mais des propriétés pharmacocinétiques différentes.

Olaparib : Un inhibiteur de la PARP qui, lorsqu'il est associé à l'this compound, montre des effets synergiques dans le traitement de certains cancers

Les propriétés uniques d'this compound et son efficacité dans les thérapies combinées mettent en évidence son potentiel en tant qu'agent thérapeutique précieux dans le traitement du cancer.

Propriétés

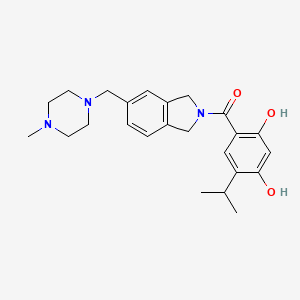

IUPAC Name |

(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRGXKKQHBVPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238485 | |

| Record name | AT13387 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912999-49-6 | |

| Record name | Onalespib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912999-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Onalespib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912999496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Onalespib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AT13387 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ONALESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y33N57ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.